(2S)-2-Azaniumyl-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate
(2S)-2-Azaniumyl-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate
Glutathione (GSH) serves as a nucleophilic co-substrate to glutathione transferase in the detoxification of xenobiotics and is an essential electron donor to glutathione peroxidases in the reduction of hydroperoxides. GSH ethyl ester is a cell permeable derivative of GSH that undergoes hydrolysis by intracellular esterases to release GSH. Effective transport of GSH ethyl ester has been used to protect cells against damage from radiation, oxidants, and various toxic compounds including heavy metals.
Brand Name:
Vulcanchem
CAS No.:
92614-59-0
VCID:
VC0158944
InChI:
InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1
SMILES:
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N
Molecular Formula:
C12H21N3O6S
Molecular Weight:
335.38 g/mol
(2S)-2-Azaniumyl-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate
CAS No.: 92614-59-0
Reference Standards
VCID: VC0158944
Molecular Formula: C12H21N3O6S
Molecular Weight: 335.38 g/mol
CAS No. | 92614-59-0 |
---|---|
Product Name | (2S)-2-Azaniumyl-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |
Molecular Formula | C12H21N3O6S |
Molecular Weight | 335.38 g/mol |
IUPAC Name | (2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1 |
Standard InChIKey | JKRODHBGNBKZLE-YUMQZZPRSA-N |
Isomeric SMILES | CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)[O-])[NH3+] |
SMILES | CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Canonical SMILES | CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)[O-])[NH3+] |
Description | Glutathione (GSH) serves as a nucleophilic co-substrate to glutathione transferase in the detoxification of xenobiotics and is an essential electron donor to glutathione peroxidases in the reduction of hydroperoxides. GSH ethyl ester is a cell permeable derivative of GSH that undergoes hydrolysis by intracellular esterases to release GSH. Effective transport of GSH ethyl ester has been used to protect cells against damage from radiation, oxidants, and various toxic compounds including heavy metals. |
Sequence | XCG |
Synonyms | gamma-glutamyl-L-cysteinylglycyl ethyl ester glutathione ethyl ester glutathione monoethyl ester S-ethyl glutathione |
Reference | 1.Jakoby, W.B. The glutathione S-transferases: A group of multifunctional detoxification proteins. Advances in Enzymology and Related Areas of Molecular Biology 46, 383-414 (1978). |
PubChem Compound | 147253 |
Last Modified | Nov 11 2021 |
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